Structural Characterization of 6-Amino-7-methylquinolin-2(1H)-one Using NMR Spectroscopy: A Comprehensive Technical Guide
Structural Characterization of 6-Amino-7-methylquinolin-2(1H)-one Using NMR Spectroscopy: A Comprehensive Technical Guide
As a Senior Application Scientist, I approach the structural elucidation of heterocyclic scaffolds not merely as a routine analytical task, but as a systematic deconstruction of their electronic environments. 6-Amino-7-methylquinolin-2(1H)-one is a highly functionalized carbostyril derivative. Due to its rigid, conjugated lactam core and the presence of both electron-donating (amino, methyl) and electron-withdrawing (carbonyl) groups, this molecule serves as an excellent building block for push-pull fluorophores and selective receptor modulators[1].
This guide provides an in-depth, self-validating methodology for the complete structural characterization of 6-Amino-7-methylquinolin-2(1H)-one using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.
Theoretical Framework & Causality in NMR Spectroscopy
To accurately assign the NMR resonances of 6-Amino-7-methylquinolin-2(1H)-one, we must first understand the causality behind its electronic distribution.
Electronic Environment and Push-Pull Dynamics
The quinolin-2(1H)-one core exists predominantly in the lactam (amide) tautomer rather than the lactim (2-hydroxyquinoline) form in polar environments[2]. This conjugated system is subject to a strong push-pull dynamic:
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The C-3/C-4 Alkene System: The carbonyl group at C-2 polarizes the adjacent double bond. Consequently, C-4 is significantly deshielded compared to C-3. The protons attached to these carbons (H-3 and H-4) form an AX spin system with a characteristic cis-alkene vicinal coupling constant ( 3J≈9.5 Hz)[3].
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The Benzenoid Ring (C-5 to C-8): The 6-amino group is a strong electron-donating group (EDG) via resonance, which heavily shields the ortho positions. Because C-7 is occupied by a methyl group, the shielding effect is most pronounced at C-5. The 7-methyl group provides weak inductive donation, slightly shielding C-8. Distinguishing the H-5 and H-8 singlets requires 2D HMBC correlations, as 1D chemical shifts alone are insufficient for definitive proof[3].
Solvent Selection Causality
The selection of deuterated dimethyl sulfoxide (DMSO- d6 ) over Chloroform- d (CDCl 3 ) is a critical experimental choice. DMSO- d6 acts as a strong hydrogen-bond acceptor, which disrupts intermolecular hydrogen bonding between the lactam molecules. More importantly, it significantly slows the chemical exchange rate of the labile lactam proton (NH) and the amino protons (-NH 2 ) with residual water, allowing them to be observed as distinct, integratable signals rather than broad baseline humps[4].
Experimental Protocol: A Self-Validating Workflow
The following step-by-step methodology ensures a self-validating data acquisition process. By cross-referencing 1D integrations with 2D connectivity maps, the protocol inherently flags any impurities or structural misassignments.
Step 1: Sample Preparation
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Mass Optimization: Weigh exactly 5.0–10.0 mg of highly purified 6-Amino-7-methylquinolin-2(1H)-one. Causality: This mass range ensures an optimal concentration (~50 mM) for 1D 13 C and 2D HMBC acquisition within a reasonable timeframe (1–2 hours) without causing concentration-dependent line broadening.
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Solvation: Dissolve the compound in 0.6 mL of 99.9% DMSO- d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
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Filtration: Filter the solution through a glass wool plug into a standard 5 mm NMR tube to remove any undissolved particulates that could distort magnetic field homogeneity (shimming).
Step 2: Instrument Calibration (600 MHz Spectrometer)
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Probe Tuning & Matching: Manually tune the probe for both 1 H (600.13 MHz) and 13 C (150.90 MHz) frequencies to maximize the quality factor (Q-factor) of the RF coil[4].
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Shimming: Perform gradient shimming (Z1-Z5) to achieve a lock signal variation of < 1% and a TMS line width at half-height ( W1/2 ) of < 0.8 Hz.
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Pulse Calibration: Determine the exact 90° pulse width (P1) for the specific sample to ensure maximum transverse magnetization and accurate 2D correlations.
Step 3: Data Acquisition Parameters
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1 H NMR: Acquire 16 scans (ns=16) with a relaxation delay (d1) of 2.0 seconds. Validation Checkpoint: Ensure the integration of the methyl group strictly equals 3.00, which serves as the calibration benchmark for the labile -NH 2 (2.00) and NH (1.00) protons.
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13 C NMR: Acquire 1024 scans (ns=1024) with a d1 of 2.0 seconds and WALTZ-16 1 H decoupling. Causality: Quaternary carbons (C-2, C-4a, C-6, C-7, C-8a) lack Nuclear Overhauser Effect (NOE) enhancement and have long T1 relaxation times; 1024 scans ensure they emerge clearly from the baseline.
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2D NMR (COSY, HSQC, HMBC): Acquire HSQC to map direct 1JCH bonds, and HMBC (optimized for nJCH=8 Hz) to map two- and three-bond correlations ( 2JCH , 3JCH ) necessary for assembling the quaternary backbone[3].
Pathway Visualization
Figure 1: Step-by-step NMR characterization workflow for 6-Amino-7-methylquinolin-2(1H)-one.
Data Presentation & Resonance Assignment
The quantitative data derived from the experimental workflow must be systematically tabulated to cross-verify the structural integrity of the molecule.
Table 1: 1 H and 13 C NMR Resonance Assignments (600 MHz, DMSO- d6 )
| Position | 1 H Chemical Shift (ppm) | Multiplicity & J (Hz) | 13 C Chemical Shift (ppm) | Assignment Rationale & Electronic Effect |
| 1 (NH) | ~ 11.60 | s, 1H (broad) | - | Highly deshielded lactam proton; exchanges with D 2 O. |
| 2 (C=O) | - | - | ~ 162.5 | Highly deshielded carbonyl carbon. |
| 3 | ~ 6.35 | d, J=9.5 | ~ 120.0 | Shielded by resonance from the lactam nitrogen. |
| 4 | ~ 7.65 | d, J=9.5 | ~ 139.5 | Deshielded by the electron-withdrawing carbonyl group. |
| 4a | - | - | ~ 118.0 | Quaternary bridgehead carbon. |
| 5 | ~ 6.60 | s, 1H | ~ 108.5 | Strongly shielded by the ortho-amino group (EDG). |
| 6 | - | - | ~ 142.0 | Quaternary carbon attached to the electronegative nitrogen. |
| -NH 2 | ~ 5.05 | s, 2H (broad) | - | Amino protons; sharpens in DMSO- d6 due to H-bonding. |
| 7 | - | - | ~ 125.0 | Quaternary carbon attached to the methyl group. |
| -CH 3 | ~ 2.15 | s, 3H | ~ 17.5 | Aliphatic methyl group. |
| 8 | ~ 7.05 | s, 1H | ~ 115.0 | Deshielded relative to H-5 due to proximity to the lactam. |
| 8a | - | - | ~ 135.0 | Quaternary bridgehead carbon adjacent to lactam nitrogen. |
Table 2: 2D NMR Correlation Matrix (Self-Validation Check)
To ensure the protocol is a self-validating system, the 2D correlations must perfectly map the proposed structure without contradictions. The critical differentiation between the H-5 and H-8 singlets is achieved via HMBC: H-5 will show a strong 3JCH correlation to C-4, whereas H-8 cannot[3].
| Proton | COSY ( 1 H- 1 H) | HSQC ( 1JCH ) | HMBC ( 2JCH , 3JCH ) |
| H-3 | H-4 | C-3 | C-2, C-4a |
| H-4 | H-3 | C-4 | C-2, C-5, C-8a |
| H-5 | None | C-5 | C-4, C-7, C-8a, C-6 |
| H-8 | None | C-8 | C-4a, C-6, C-7 |
| -CH 3 | None | -CH 3 | C-6, C-7, C-8 |
| NH (H-1) | None | None | C-2, C-8a, C-8 |
References
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